molecular formula C29H31N7O4S B1679352 NNC-0640

NNC-0640

Número de catálogo: B1679352
Peso molecular: 573.7 g/mol
Clave InChI: PPTKULJUDJWTSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de NNC0640 implica varios pasos, incluida la formación de un anillo de tetrazol y la incorporación de varios grupos funcionales. La ruta sintética generalmente comienza con la preparación de compuestos intermedios, seguida de la formación del producto final a través de una serie de reacciones químicas. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido y reactivos como el cloruro de hidrógeno .

Análisis De Reacciones Químicas

NNC0640 se somete a varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

    Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

    Sustitución: NNC0640 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. .

Aplicaciones Científicas De Investigación

NNC0640 se utiliza ampliamente en la investigación científica por su capacidad para modular los receptores de glucagón y los receptores del péptido 1 similar al glucagón. Sus aplicaciones incluyen:

Mecanismo De Acción

NNC0640 ejerce sus efectos uniéndose a la superficie externa del dominio transmembrana de los receptores de glucagón y los receptores del péptido 1 similar al glucagón. Esta unión inhibe la acumulación de monofosfato de adenosina cíclico mediada por el péptido 1 similar al glucagón, modulando así la actividad de estos receptores. Los objetivos moleculares involucrados incluyen residuos específicos de aminoácidos en el bolsillo de unión del receptor .

Comparación Con Compuestos Similares

NNC0640 es similar a otros moduladores alostéricos negativos como PF-06372222 y MK-0893. Es único en su afinidad de unión específica y los sitios receptores específicos que ataca. Los compuestos similares incluyen:

Actividad Biológica

NNC-0640 is a notable compound classified as a negative allosteric modulator (NAM) of both glucagon and glucagon-like peptide-1 (GLP-1) receptors. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Name : 4-[[(4-Cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide
  • CAS Number : 307986-98-7
  • Purity : ≥98%
  • pKi Value : 7.4 for glucagon receptors, indicating high binding affinity .

This compound operates primarily by binding to an allosteric site on the glucagon receptor (GCGR), which alters receptor conformation and inhibits its activation by glucagon. This mechanism is critical for regulating blood glucose levels, as GCGR activation typically leads to increased cAMP production via Gs protein coupling .

Binding Dynamics

The binding dynamics of this compound have been characterized using various structural biology techniques, including X-ray crystallography and molecular dynamics simulations. The compound stabilizes specific conformational states of the receptor, preventing the outward movement of transmembrane helix 6 (TM6), which is essential for receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits GLP-1-mediated cAMP accumulation, showcasing its potential in modulating signaling pathways associated with glucose metabolism .

Case Studies and Research Findings

  • Adverse Drug Reaction (ADR) Risk Analysis :
    A study explored the signaling profiles of various GLP-1R modulators, including this compound. The findings suggested that different drugs engaging the same target can exhibit distinct signaling fingerprints, which may correlate with ADR risks .
  • Allosteric Modulation Studies :
    Research indicated that this compound and other NAMs bind to a common extrahelical binding pocket near TM5–TM7, inhibiting Gs protein pathway activation. This highlights the potential for fine-tuning drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
  • Structural Insights :
    Structural studies have shown that this compound interacts with specific residues in the receptor's transmembrane domain, forming critical hydrogen bonds that stabilize its inactive state .

Comparative Activity Table

CompoundTypepKi (nM)Mechanism of ActionTherapeutic Potential
This compoundNegative Allosteric Modulator39.8Inhibits GCGR activationDiabetes management
PF-06372222Negative Allosteric ModulatorTBDSimilar to this compoundDiabetes management
SemaglutideAgonistTBDActivates GLP-1RDiabetes and weight loss

Propiedades

IUPAC Name

4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKULJUDJWTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

NNC-0640
NNC-0640
NNC-0640
NNC-0640
NNC-0640
NNC-0640
Customer
Q & A

Q1: What is NNC0640 and what is its mechanism of action?

A1: NNC0640, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].

Q2: How has the structure of the GLP-1R in complex with NNC0640 been elucidated?

A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to NNC0640 [, , ]. These studies have provided valuable insights into the binding site of NNC0640 within the transmembrane domain of the receptor [, ].

Q3: What is the significance of studying NNC0640 binding to the GLP-1R using NMR spectroscopy?

A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of NNC0640 []. This dynamic information is crucial for understanding the allosteric mechanism of NNC0640 and its impact on receptor function.

Q4: What are the challenges and considerations for studying GLP-1R and its interaction with NNC0640 using NMR spectroscopy?

A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:

  • Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].
  • Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].

Q5: How does NNC0640 contribute to the stability of GLP-1R in the context of NMR studies?

A5: Interestingly, the presence of NNC0640 significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.